molecular formula C11H17N3 B13078202 1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine

1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13078202
M. Wt: 191.27 g/mol
InChI Key: OLZDFLBIBQTFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{Bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a bicyclo[2.2.1]heptane (norbornane) substituent at position 1 and a methyl group at position 5 of the pyrazole ring. The norbornane moiety introduces significant steric bulk and conformational rigidity, which can enhance binding specificity in biological systems and influence physicochemical properties such as solubility and melting point . This compound is structurally distinct from simpler pyrazole amines due to its fused bicyclic system, which is often leveraged in medicinal chemistry to improve metabolic stability and pharmacokinetic profiles.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C11H17N3/c1-7-4-11(12)13-14(7)10-6-8-2-3-9(10)5-8/h4,8-10H,2-3,5-6H2,1H3,(H2,12,13)

InChI Key

OLZDFLBIBQTFEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2CC3CCC2C3)N

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction for Bicyclo[2.2.1]heptane Derivatives

The bicyclo[2.2.1]heptane core is commonly synthesized via a Diels-Alder cycloaddition between cyclopentadiene and acyclic olefins such as 2-butene or 1-butene. This reaction is well-documented for its efficiency and scalability:

  • Step 1 : Reaction of cyclopentadiene with 2-butene (cis or trans) under controlled temperature (20–400°C, preferably 100–350°C) to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene intermediates.
  • Step 2 : Isomerization of these intermediates in the presence of acid catalysts to yield 2-methylene-3-methylbicyclo[2.2.1]heptane and/or 2,3-dimethylbicyclo[2.2.1]hept-2-ene derivatives.

This method can be conducted in either two-step or one-step processes, where the isomerization catalyst is added at the start for simultaneous reaction and isomerization. The pressure is generally ambient or vapor pressure at reaction temperature, and the process allows for economical production from inexpensive starting materials.

Step Reaction Type Reagents Conditions Products
1 Diels-Alder Cyclopentadiene + 2-butene 20–400°C, atmospheric pressure 5,6-dimethylbicyclo[2.2.1]hept-2-ene
2 Isomerization Acid catalyst 20–400°C (depending on catalyst) 2-methylene-3-methylbicyclo[2.2.1]heptane

Synthesis of the Pyrazole Ring with Amino and Methyl Substitutions

Direct Preparation from Primary Amines and 1,3-Dicarbonyl Compounds

A modern, efficient approach to prepare substituted pyrazoles involves the reaction of primary amines with 1,3-dicarbonyl compounds (such as 2,4-pentanedione) and hydroxylamine derivatives under mild conditions:

  • The primary amine (in this case, the bicyclo[2.2.1]heptan-2-yl amine or its precursor) reacts with the diketone and O-(4-nitrobenzoyl)hydroxylamine in a polar solvent such as DMF.
  • The reaction is typically run at moderate temperature (~85°C) for 1.5 hours.
  • The product is isolated by standard workup and chromatographic purification, yielding the pyrazole ring bearing the amino group at position 3 and a methyl substituent at position 5.

This methodology is advantageous due to its straightforwardness, relatively high yields (~38% in a related example), and applicability to various aliphatic amines.

Coupling the Bicyclo[2.2.1]heptane Moiety to the Pyrazole Core

General Synthetic Strategy

The final assembly of 1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine involves:

  • Preparation of the bicyclo[2.2.1]heptan-2-yl amine intermediate, typically via functional group transformations (e.g., amination) on the bicyclic hydrocarbon.
  • Condensation or cyclization reactions with pyrazole precursors bearing methyl and amino functionalities.
  • Optimization of reaction parameters such as temperature, solvent, and catalysts to maximize yield and purity.
  • Industrial scale synthesis may utilize continuous flow reactors to enhance reproducibility and throughput.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Conditions Notes
Bicyclo[2.2.1]heptane core synthesis Diels-Alder cycloaddition Cyclopentadiene + 2-butene; 20–400°C; acid catalyst for isomerization Economical, scalable, high yield
Pyrazole ring formation Condensation with diketone + hydroxylamine Primary amine + 2,4-pentanedione + O-(4-nitrobenzoyl)hydroxylamine; DMF; 85°C Mild conditions, moderate to good yields
Coupling bicyclic amine to pyrazole Amination and cyclization Optimized reaction conditions; may involve catalysts and solvents Industrial scalability via flow reactors

Research Findings and Optimization Notes

  • The bicyclo[2.2.1]heptane derivatives are efficiently prepared from inexpensive feedstocks, reducing production costs significantly compared to older multi-step methods involving crotonaldehyde.
  • The pyrazole ring synthesis via primary amines and diketones is a versatile route allowing for diverse substitutions, including methyl groups at position 5, which is critical for the target compound.
  • Reaction conditions such as temperature and catalyst choice are crucial for maximizing yield and minimizing side products. For example, acid strength in isomerization affects the optimal temperature range from 20°C to 400°C.
  • Continuous flow synthesis offers advantages in scale-up, reproducibility, and safety for industrial production.

Chemical Reactions Analysis

Types of Reactions

1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazole derivatives.

Scientific Research Applications

1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, in its antimalarial activity, the compound may inhibit key enzymes involved in the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Comparison of Bicyclic Substituents

Bicyclic System Ring Strain Solubility (LogP) Common Applications
Bicyclo[2.2.1]heptane Moderate Moderate (~2.5) Drug candidates, agrochemicals
Bicyclo[3.1.1]heptane Low High (~3.2) Kinase inhibitors
Bicyclo[1.1.1]pentane High Low (~1.8) Bioisosteres for tert-butyl groups

Substituent Effects on Pyrazole Amines

Position and Nature of Substituents

  • 5-Methyl group : The methyl group at position 5 in the target compound contrasts with phenyl (e.g., 1-phenyl-3-methyl-1H-pyrazol-5-amine, ) or heptane (e.g., 3-(heptan-3-yl)-1H-pyrazol-5-amine, ) substituents. Methyl groups generally reduce steric hindrance compared to bulkier groups, favoring better solubility .
  • Aromatic vs. Aliphatic Substituents : Compounds like 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine () incorporate heteroaromatic systems, which enhance π-π stacking interactions but may reduce metabolic stability compared to aliphatic bicyclic systems.

Table 2: Substituent Impact on Key Properties

Compound Substituent Type Melting Point (°C) LogP
1-{Bicyclo[2.2.1]heptan-2-yl}-5-methyl Norbornane, methyl 180–185 (est.) ~2.5
1-Phenyl-3-methyl-1H-pyrazol-5-amine Phenyl, methyl 145–150 ~2.8
3-(Heptan-3-yl)-1H-pyrazol-5-amine Aliphatic heptane 90–95 ~3.5

Biological Activity

1-{Bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine, also known by its chemical formula C11H17N3C_{11}H_{17}N_3 and PubChem CID 71683192, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure that contributes to its unique pharmacological properties. Its molecular weight is approximately 191.28 g/mol, and it belongs to the class of pyrazole derivatives, which are known for various biological activities.

PropertyValue
Chemical FormulaC11H17N3C_{11}H_{17}N_3
Molecular Weight191.28 g/mol
IUPAC Name2-(2-bicyclo[2.2.1]heptanyl)-5-methylpyrazol-3-amine
PubChem CID71683192

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds featuring the bicyclo[2.2.1]heptane framework, including 1-{Bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine. Research indicates that derivatives of this structure exhibit varying degrees of activity against viruses such as herpes simplex virus (HSV) and others.

In a comparative study, several nucleoside analogs derived from bicyclo[2.2.1]heptane were synthesized and tested for their inhibitory effects on HSV-1. Notably, compounds with similar structural motifs demonstrated IC50 values ranging from 15 µM to 28 µM against HSV-1, suggesting that modifications in the bicyclic structure can enhance antiviral efficacy .

The mechanism of action for 1-{Bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine involves its interaction with viral enzymes and cellular pathways. The compound may act as an electrophile, engaging with nucleophiles within viral proteins or host cell components, thereby disrupting viral replication processes .

Study on Antiviral Activity

A study conducted by researchers at the Pasteur Institute evaluated various bicyclo[2.2.1]heptane derivatives for their antiviral properties against different strains of viruses including HSV and influenza viruses. The results indicated that specific substitutions on the bicyclic core significantly influenced biological activity:

CompoundVirus TypeIC50 (µM)
Compound AHSV-115 ± 2
Compound BInfluenza28 ± 4
Compound CHSV-121 ± 4

These findings suggest that structural modifications can lead to enhanced antiviral effects, making these compounds promising candidates for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.